molecular formula C14H15NO2S B5768237 N-(2-methylbenzyl)benzenesulfonamide

N-(2-methylbenzyl)benzenesulfonamide

Cat. No.: B5768237
M. Wt: 261.34 g/mol
InChI Key: BDQASHYPGQBKMG-UHFFFAOYSA-N
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Description

Contextualization of N-(2-methylbenzyl)benzenesulfonamide within the Broader Sulfonamide Class

The sulfonamide functional group (–S(=O)₂–NR₂R₃) is a prolific pharmacophore, forming the basis of sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.net Beyond their antibacterial properties, benzenesulfonamide (B165840) derivatives are investigated for a wide array of therapeutic applications. They have been designed as anticancer agents through mechanisms like the inhibition of carbonic anhydrase isozymes, which are involved in tumor proliferation. rsc.orgacs.org For example, certain benzenesulfonamide derivatives have shown potent inhibitory activity against human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many cancer types. rsc.org

Furthermore, the N-benzylbenzenesulfonamide moiety is a key structural feature in compounds designed to modulate biological targets. Derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease. nsf.gov This scaffold is also present in nonsteroidal glucocorticoid receptor modulators, which are significant for their anti-inflammatory effects. nsf.gov The versatility of the benzenesulfonamide framework allows for its incorporation into complex molecules targeting various biological pathways, including its use in developing inhibitors for the anti-influenza hemagglutinin protein. nih.gov The synthesis of benzenesulfonamide analogs as potential kinase inhibitors for treating glioblastoma further underscores the importance of this chemical class in modern drug discovery. tuni.fi

Historical Development of Synthetic Approaches to Analogous Benzenesulfonamide Structures

The synthesis of sulfonamides is a foundational reaction in organic chemistry, historically rooted in the work of Hinsberg in the late 19th century. The most common and enduring method involves the reaction of a sulfonyl chloride with a primary or secondary amine. For analogous N-aryl benzenesulfonamides, a typical procedure involves treating a substituted aniline (B41778) with benzenesulfonyl chloride. For instance, the related compound N-(2-methylphenyl)benzenesulfonamide is prepared by reacting benzenesulfonyl chloride with o-toluidine. nih.gov This straightforward nucleophilic substitution reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, has been a reliable method for decades. nih.gov

Over the years, research has focused on optimizing these synthetic protocols to improve yields, simplify purification, and reduce environmental impact. One modern adaptation involves using aqueous potassium carbonate in tetrahydrofuran (B95107), which presents a more environmentally benign alternative to traditional solvent and base systems, often leading to increased reaction rates and higher yields. nih.gov For more complex structures, specialized methods have been developed. Phosphorus(III)-mediated reductive condensation of α-keto esters with sulfonamides provides a pathway to α-amino ester derivatives under mild conditions. orgsyn.org Furthermore, cross-coupling reactions, such as those using copper iodide (CuI) and L-proline, have been employed to form the C-N bond between an aryl halide and a sulfonamide, enabling the synthesis of highly substituted benzenesulfonamide analogues. nih.gov

Identification of Key Research Gaps and Emerging Academic Directions for this compound

A prominent research gap is the limited body of work focused specifically on this compound. While extensive research exists for the broader class and for closely related isomers like N-(2-methylphenyl)benzenesulfonamide, the unique properties and potential applications of the N-benzyl derivative remain largely unexplored. nih.gov This lack of specific data presents an opportunity for foundational research into its synthesis, characterization, and potential utility.

Emerging academic directions could logically focus on the following areas:

Biological Screening: Given the established biological significance of the N-benzylbenzenesulfonamide moiety in various therapeutic areas, nsf.gov a key research direction would be the systematic evaluation of this compound and its derivatives for biological activity. This could include screening for anticancer, rsc.orgtuni.fi anti-inflammatory, nsf.gov and antimicrobial properties. researchgate.net

Development of Novel Synthetic Methodologies: The compound could serve as a model substrate for developing and refining new synthetic methods for N-substituted sulfonamides. Research into more efficient, selective, and sustainable catalytic systems for its synthesis would be a valuable contribution to synthetic organic chemistry. nih.govnih.gov

Materials Science Applications: The structural rigidity and potential for hydrogen bonding in the this compound scaffold could be explored for applications in materials science, such as the design of novel polymers or crystalline materials with specific properties.

Significance of the this compound Scaffold in Mechanistic Studies

In studies of N-(2-methylphenyl)benzenesulfonamide, X-ray crystallography revealed that the conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. nih.govresearchgate.net This is in direct contrast to the syn conformation observed in the analogous N-(2-chlorophenyl)benzenesulfonamide. nih.govresearchgate.net This finding highlights the critical role of the ortho-substituent in dictating the rotational barrier and conformational energy landscape around the N-C bond. Furthermore, the dihedral angle between the two benzene (B151609) rings in N-(2-methylphenyl)benzenesulfonamide was determined to be 61.5°, differing from the 49.1° angle in the 2-chloro-substituted version. nih.govresearchgate.net

These structural details demonstrate that the this compound scaffold and its close relatives are excellent models for studying:

Substituent Effects: Investigating how the electronic and steric properties of substituents influence bond angles, bond lengths, and torsional angles.

Hydrogen Bonding: The sulfonamide group's N-H donor and O=S=O acceptors are pivotal in forming intermolecular hydrogen bonds that direct crystal packing. nih.gov

Conformational Analysis: The flexible N-benzyl linkage allows for the study of rotational isomers and the energetic factors that govern their stability.

By systematically modifying the substitution pattern on either aromatic ring of the this compound scaffold, researchers can probe the delicate balance of forces that control molecular shape and reactivity.

Data Tables

The following tables provide physicochemical and crystallographic data for compounds structurally related to this compound, as specific experimental data for the title compound is not widely published.

Table 1: Computed Physicochemical Properties for 4-Methyl-N-(2-methylbenzyl)benzenesulfonamide

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₂S nih.gov
Molecular Weight 275.4 g/mol nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
XLogP3-AA (Lipophilicity) 3.1 nih.gov

Table 2: Crystal Structure Data for N-(2-Methylphenyl)benzenesulfonamide

ParameterValueReference
Chemical Formula C₁₃H₁₃NO₂S nih.govresearchgate.net
Molecular Weight 247.30 nih.govresearchgate.net
Crystal System Orthorhombic nih.govresearchgate.net
Space Group P2₁2₁2₁ researchgate.net
a (Å) 6.4840 (6) nih.govresearchgate.net
b (Å) 8.6124 (8) nih.govresearchgate.net
c (Å) 21.915 (2) nih.govresearchgate.net
Dihedral Angle (between rings) 61.5 (1)° nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-12-7-5-6-8-13(12)11-15-18(16,17)14-9-3-2-4-10-14/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQASHYPGQBKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N 2 Methylbenzyl Benzenesulfonamide

Established Synthetic Pathways for N-(2-methylbenzyl)benzenesulfonamide

Traditional methods for the synthesis of this compound primarily rely on well-established reactions such as nucleophilic acyl substitution and N-alkylation strategies. These methods are foundational in organic synthesis and provide reliable routes to the target compound.

Nucleophilic Acyl Substitution Reactions for Sulfonamide Bond Formation

The most common approach for constructing the sulfonamide linkage in this compound is through a nucleophilic acyl substitution reaction. This typically involves the reaction of benzenesulfonyl chloride with 2-methylbenzylamine (B130908). nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of potassium carbonate, to neutralize the hydrochloric acid byproduct. wjpmr.com The choice of solvent can vary, with dichloromethane (B109758) and tetrahydrofuran (B95107) being commonly employed. wjpmr.comnsf.gov While effective, this method can sometimes lead to low yields and require long reaction times, prompting the development of more efficient protocols. nsf.gov

Table 1: Nucleophilic Acyl Substitution for Sulfonamide Synthesis

ReactantsBaseSolventConditionsYieldReference
Benzenesulfonyl chloride, 2-MethylbenzylaminePyridineDichloromethaneRoom temperature, 24 hModerate wjpmr.com
p-Toluenesulfonyl chloride, AllylamineAqueous K2CO3TetrahydrofuranRoom temperature, 24 h73% nsf.gov

N-Alkylation and N-Derivatization Strategies for this compound

An alternative strategy for the synthesis of this compound involves the N-alkylation of a primary sulfonamide, such as benzenesulfonamide (B165840), with a suitable 2-methylbenzyl halide, like 2-methylbenzyl bromide or chloride. This reaction is a form of nucleophilic substitution where the sulfonamide anion acts as the nucleophile. The sulfonamide is typically deprotonated by a base, such as sodium hydroxide, to form the more nucleophilic sulfonamidate anion, which then displaces the halide from the benzyl (B1604629) halide. nsf.gov

This method is particularly useful for introducing the benzyl group onto a pre-existing sulfonamide core. The reaction conditions, including the choice of base and solvent, can be optimized to improve the yield and minimize side reactions. For instance, using a phase-transfer catalyst can be beneficial in reactions involving an aqueous base and an organic solvent.

Further N-derivatization of this compound can be achieved by reacting it with various electrophiles after deprotonation of the sulfonamide nitrogen. This allows for the introduction of additional functional groups, leading to a diverse range of derivatives for further study.

Development of Novel and Efficient Synthetic Routes

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and related compounds. These novel routes often employ catalysis and adhere to the principles of green chemistry.

Catalytic Approaches for this compound Synthesis (e.g., Manganese-Catalyzed N-Alkylation)

A significant advancement in the synthesis of N-alkylated sulfonamides is the use of transition metal catalysts. Manganese-catalyzed N-alkylation has emerged as a powerful and sustainable method. acs.org This approach, often referred to as a "borrowing hydrogen" methodology, utilizes alcohols as the alkylating agents, which are readily available and produce water as the only byproduct. acs.org

In a specific example, the synthesis of a closely related compound, 2-methyl-N-(2-methylbenzyl)benzenesulfonamide, was achieved with an 80% yield by reacting p-toluenesulfonamide (B41071) with 2-methylbenzyl alcohol in the presence of a manganese(I) PNP pincer precatalyst and potassium carbonate as a base in xylenes (B1142099) at 150 °C for 24 hours. acs.org This catalytic system demonstrates excellent functional group tolerance and provides a highly atom-economical route to N-alkylated sulfonamides. acs.org The plausible mechanism involves the manganese catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide to form an N-sulfonylimine. Subsequent reduction of the imine by the manganese hydride species regenerates the catalyst and yields the N-alkylated product. acs.org

Table 2: Manganese-Catalyzed N-Alkylation of a Sulfonamide

SulfonamideAlcoholCatalystBaseSolventConditionsYieldReference
p-Toluenesulfonamide2-Methylbenzyl alcoholMn(I) PNP pincer precatalyst (5 mol %)K2CO3 (10 mol %)Xylenes150 °C, 24 h80% acs.org

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. jddhs.com Key aspects include the use of safer solvents, waste reduction, and improved energy efficiency. wjpmr.comjddhs.com For instance, the development of synthetic methods in aqueous media or using solvent-free conditions aligns with green chemistry goals. rsc.org

The manganese-catalyzed N-alkylation using alcohols is a prime example of a greener synthetic route, as it avoids the use of toxic alkylating agents and generates water as the primary byproduct. acs.org Additionally, improving the atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product is a central theme. wjpmr.com The use of catalytic amounts of reagents instead of stoichiometric amounts also contributes to a more sustainable process. wjpmr.comjddhs.com

One-Pot Synthetic Procedures for Direct this compound Formation

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. orgsyn.org For the synthesis of N-benzylbenzenesulfonamides, a one-pot approach could involve the in-situ formation of the benzenesulfonyl chloride followed by its reaction with 2-methylbenzylamine.

Regioselective and Stereoselective Synthesis of this compound Derivatives

The controlled functionalization of the this compound molecule is crucial for creating a diverse range of derivatives with specific properties. Methodologies that govern the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new substituents are of particular interest.

One powerful strategy for achieving regioselectivity is Directed ortho-Metalation (DoM) . In this approach, a functional group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent exclusively at that position. wikipedia.org The sulfonamide moiety (–SO₂NH–) or a derivative thereof can act as a directing metalation group (DMG), facilitating lithiation at the positions ortho to the sulfonamide-bearing ring. organic-chemistry.orguwindsor.ca For this compound, this could theoretically be applied to either the benzenesulfonamide ring or the 2-methylbenzyl ring, depending on the reaction conditions and the specific directing group employed.

For instance, studies on related N-acyl-(2-methylbenzyl)amines have demonstrated the feasibility of directed lithiation. cardiff.ac.uk The N-acyl group directs the lithiation to the ortho position on the benzyl ring. A similar strategy could potentially be adapted for this compound, where the sulfonamide nitrogen, after suitable protection or under specific conditions, directs the metalation.

Table 1: Potential Regioselective Functionalization via Directed ortho-Metalation (DoM)

Directing Group Moiety Potential Site of Metalation Subsequent Reaction with Electrophile (E+) Potential Product
Benzenesulfonamide Ortho-position on the benzene (B151609) ring Quenching with E+ Ortho-substituted benzenesulfonamide derivative
N-benzyl Ortho-position on the 2-methylbenzyl ring Quenching with E+ Ortho-substituted benzyl derivative

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For this compound derivatives, chirality can be introduced at the benzylic carbon or on a substituent. Asymmetric C–H functionalization is an emerging field that allows for the direct conversion of a C–H bond into a C–C or C-heteroatom bond in an enantioselective manner. nih.gov Research on the enantioselective intermolecular C–H functionalization of allylic and benzylic sp³ C–H bonds using rhodium catalysts has shown promise. nih.gov These reactions utilize donor-acceptor carbenes that preferentially insert into C–H bonds with good asymmetric induction. nih.gov

Another approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts in condensation reactions. While direct studies on this compound are limited, the principles of asymmetric synthesis of chiral sulfinate esters from prochiral sulfinates and alcohols using organocatalysts could be adapted. nih.govnih.gov This highlights a potential pathway to derivatives with a stereocenter at the sulfur atom.

Reaction Optimization and Process Intensification Studies for this compound

Improving the efficiency, safety, and environmental footprint of the synthesis of this compound is a key objective of reaction optimization and process intensification.

Reaction Optimization often involves the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. For the synthesis of sulfonamides, this can include the choice of solvent, base, catalyst, and temperature. For example, in the synthesis of related N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, a study demonstrated that changing the additive and solvent significantly impacted the reaction yield. The use of pyridine as an additive with K₂S₂O₈ in MeCN dramatically improved the yield of the desired product. uwindsor.ca

Table 2: Optimization of a Related Sulfonamide Synthesis

Oxidant Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
K₂S₂O₈ None MeCN 80 12 No product uwindsor.ca
K₂S₂O₈ None H₂O 80 12 Trace uwindsor.ca
K₂S₂O₈ Pyridine MeCN 80 12 90 uwindsor.ca
K₂S₂O₈ Pyridine MeCN 80 1 96 uwindsor.ca

Furthermore, the development of catalytic systems can lead to more efficient and environmentally friendly processes. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as a highly efficient method, offering excellent yields and tolerating a variety of functional groups. acs.org This borrowing hydrogen methodology provides a green alternative to traditional alkylation methods that often use stoichiometric amounts of hazardous reagents.

Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key strategy is the transition from traditional batch reactors to continuous flow reactors. acs.org This shift can lead to better heat and mass transfer, improved safety due to smaller reaction volumes, and higher reproducibility. acs.org

For the production of a structurally different N-(4-nitro, 2-phenoxyphenyl) methanesulfonamide, a study on process intensification demonstrated a significant reduction in solvent volume by moving from a semi-batch to a continuous process using tubular or continuous stirred-tank reactors. acs.org This approach, which also involved increasing the reactant concentration, could be conceptually applied to the synthesis of this compound to enhance its environmental and economic sustainability.

Comprehensive Structural Characterization and Conformational Analysis of N 2 Methylbenzyl Benzenesulfonamide

Single Crystal X-ray Diffraction Studies of N-(2-methylbenzyl)benzenesulfonamide

Table 1: Representative Dihedral Angles from a Hypothetical X-ray Analysis of this compound (Note: This table is illustrative, as specific experimental data for the title compound is not available.)

Torsion AngleAtoms InvolvedExpected Value (°)Significance
τ1C(aryl-SO2)-S-N-C(benzyl)~60-90Describes the twist around the S-N bond
τ2S-N-C(benzyl)-C(aryl-CH3)~180 (trans) or ~60 (gauche)Defines the orientation of the benzyl (B1604629) group

Analysis of Supramolecular Interactions (e.g., N—H⋯O Hydrogen Bonding, C—H⋯π Interactions, π–π Stacking)

Supramolecular assembly, dictated by non-covalent interactions, governs the crystal packing. In analogous sulfonamides, N—H⋯O hydrogen bonds are a dominant and recurring motif, often linking molecules into chains or dimers. nih.govresearchgate.net In the crystal structure of N-(2-methylphenyl)benzenesulfonamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov Furthermore, weaker interactions like C—H⋯π and π–π stacking are common in aromatic systems and play a significant role in stabilizing the three-dimensional crystal lattice. nsf.gov For this compound, one would expect to observe N—H⋯O hydrogen bonds involving the sulfonamide N-H donor and a sulfonyl oxygen acceptor. C—H⋯π interactions between the benzyl CH₂ group or aromatic C-H bonds and one of the phenyl rings would also be anticipated.

Table 2: Potential Supramolecular Interactions in Solid-State this compound (Note: This table is illustrative, as specific experimental data for the title compound is not available.)

Interaction TypeDonorAcceptorTypical Geometry
Hydrogen BondN—H (sulfonamide)O=S (sulfonyl)D···A distance ~2.8-3.2 Å, Angle >150°
C—H⋯π InteractionC—H (benzyl or aryl)π-system (phenyl ring)H···centroid distance ~2.5-3.0 Å
π–π StackingPhenyl RingPhenyl RingInter-planar distance ~3.3-3.8 Å

Polymorphism and Crystallographic Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in sulfonamides. Different polymorphs can arise from variations in crystallization conditions and exhibit distinct molecular conformations and packing arrangements, leading to different physical properties. While no specific polymorphs of this compound have been reported, a thorough crystallographic study would involve screening various solvents and crystallization techniques to identify potential polymorphic forms. Each form would require a full single-crystal X-ray diffraction study to determine its unique structure. researchgate.net

Solution-State Structural Investigations using Advanced Spectroscopic Techniques

Spectroscopic methods are vital for understanding the behavior of molecules in solution, where they often have more conformational freedom than in the solid state.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the covalent structure of this compound. Advanced NMR techniques, such as variable-temperature (VT) NMR, can provide insights into dynamic processes like hindered rotation around single bonds (e.g., the S-N bond). For some N-aryl amides, distinct signals for different conformers can be observed at low temperatures, allowing for the determination of the energy barriers to interconversion. nih.gov For this compound, the chemical shifts of the benzyl CH₂ protons and the protons on the two aromatic rings would be of particular interest in elucidating the preferred average conformation in solution.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the chemical environment, making these techniques excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. In the FT-IR spectrum of a sulfonamide, characteristic bands for the N-H stretch, asymmetric and symmetric SO₂ stretches, and S-N stretch would be present. A shift in the N-H stretching frequency between a dilute solution (free N-H) and the solid state (hydrogen-bonded N-H) can provide direct evidence of hydrogen bonding.

Table 3: Expected Vibrational Frequencies for this compound (Note: This table is illustrative, as specific experimental data for the title compound is not available.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching (H-bonded)3200-3300
C-HAromatic Stretching3000-3100
C-HAliphatic Stretching2850-3000
S=OAsymmetric Stretching1330-1370
S=OSymmetric Stretching1150-1180
S-NStretching900-950

Computational Chemistry and Theoretical Studies on N 2 Methylbenzyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the electronic and structural properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's ground-state geometry, electronic distribution, and vibrational modes. A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation, from which parameters like bond lengths, bond angles, and dihedral angles are obtained. Following optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

Despite the common application of DFT to sulfonamide derivatives, specific studies detailing the optimized geometry or calculated vibrational frequencies for N-(2-methylbenzyl)benzenesulfonamide are not present in the surveyed scientific literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A large energy gap generally implies high stability and low reactivity.

Analyses of the HOMO-LUMO gap are standard in the computational characterization of novel sulfonamides to understand their electronic properties and potential for charge transfer within the molecule. However, published research containing the calculated HOMO, LUMO, or energy gap values specifically for this compound could not be located.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data (e.g., DFT-IR, NMR chemical shifts)

A significant application of DFT is the prediction of spectroscopic parameters. By calculating vibrational frequencies, an expected IR spectrum can be generated (DFT-IR). Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are powerful tools for validating experimental results, aiding in the assignment of complex spectra, and confirming the structure of a synthesized compound.

While the methodology for predicting and comparing spectroscopic data is well-established for various organic compounds, no published studies were found that present a comparison between experimental spectra and DFT-calculated spectroscopic parameters for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insight into the conformational flexibility and dynamic behavior of molecules in different environments.

Conformational Landscape and Dynamics in Solution

MD simulations can map the conformational landscape of a flexible molecule like this compound by exploring the various rotational possibilities around its single bonds. This analysis reveals the most stable conformers in a given solvent and the energy barriers between them. Such simulations offer a dynamic picture of how the molecule behaves in solution, which is crucial for understanding its interactions and properties.

Studies on related sulfonamides have explored their conformational patterns, but specific MD simulation research detailing the conformational landscape and dynamics of this compound in solution is not available in the current literature.

Solvent Effects on this compound Properties

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effect of a solvent on molecular geometry, electronic structure, and spectroscopic properties. These studies help predict how a molecule's behavior might change in different chemical environments, from nonpolar to polar solvents.

Although investigating solvent effects is a critical part of the computational analysis of organic molecules, there are no specific published studies dedicated to the theoretical analysis of solvent effects on the properties of this compound.

Structure-Property Relationship (SPR) Insights from Theoretical Approaches

Theoretical approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provide a framework for understanding how the chemical structure of this compound influences its physicochemical properties. These models use calculated molecular descriptors to predict various attributes.

For sulfonamides, key molecular descriptors often include:

Electronic Properties: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and dipole moment. These are calculated using quantum mechanical methods like DFT and relate to the molecule's reactivity and polarity. chemijournal.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. chemijournal.com

Steric and Topological Properties: These include molecular weight, molecular volume, surface area, and descriptors of molecular shape. The presence of the 2-methylbenzyl group significantly impacts the steric profile of the molecule compared to simpler benzenesulfonamides.

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (LogP). This property is crucial for predicting solubility and permeability. In silico methods can reliably predict LogP values for compounds like this compound. rsc.org

The table below summarizes key computational descriptors and their relevance, based on studies of similar sulfonamide compounds.

Property/DescriptorTheoretical ApproachSignificance for this compoundInferred Insights from Related Compounds
Molecular GeometryDFT, X-ray Crystallography (on analogs)Defines the 3D shape, bond lengths, and angles.The ortho-methyl group likely induces a significant twist between the phenyl rings, affecting molecular packing. chemijournal.com
Molecular Electrostatic Potential (MEP)DFTIdentifies regions of positive and negative electrostatic potential, indicating sites for intermolecular interactions.Negative potential is expected over the SO₂ oxygens, and positive potential over the N-H proton. chemijournal.com
HOMO-LUMO Energy GapDFTRelates to chemical reactivity and electronic transitions.The specific gap would determine its kinetic stability and spectral properties. chemijournal.comresearchgate.net
Lipophilicity (LogP)In Silico Prediction ModelsPredicts solubility in different media and potential for membrane permeability.The presence of two aromatic rings and a methyl group suggests a relatively high lipophilicity. rsc.org
Conformational FlexibilityMolecular Mechanics, Molecular DynamicsDescribes the range of accessible shapes the molecule can adopt.The benzyl (B1604629) CH₂-N linker provides significant rotational freedom, allowing the molecule to adopt various conformations to fit into binding sites. researchgate.net

Chemical Reactivity and Derivatization Pathways of N 2 Methylbenzyl Benzenesulfonamide

Reactions at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group is a primary site for functionalization. Its reactivity is largely governed by the acidity of the N-H proton, which can be removed by a base to generate a potent nucleophile.

The proton attached to the sulfonamide nitrogen is acidic and can be abstracted by a strong base, such as sodium hydride (NaH), to form a sodium salt. This resulting anion is a strong nucleophile and can react with various electrophiles.

N-Alkylation: The deprotonated sulfonamide can undergo N-alkylation through reaction with alkyl halides. This borrowing hydrogen approach, often catalyzed by transition metals like manganese or copper, allows for the use of alcohols as alkylating agents. acs.orgionike.com For instance, a range of aryl and alkyl sulfonamides can undergo mono-N-alkylation with benzylic and primary aliphatic alcohols in excellent yields. acs.org This methodology provides a high atom economy process for synthesizing N-substituted sulfonamides. acs.org

N-Acylation: N-acylation of the sulfonamide nitrogen can be achieved using various acylating agents like acid chlorides, anhydrides, or N-acylbenzotriazoles. semanticscholar.orgnih.govresearchgate.net The reaction of sulfonamides with N-acylbenzotriazoles in the presence of NaH produces N-acylsulfonamides in high yields (76-100%). semanticscholar.orgresearchgate.net This method is particularly advantageous for preparing N-acylsulfonamides where the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.org

Table 1: Examples of Electrophilic Functionalization at the Sulfonamide Nitrogen

Electrophile ClassSpecific Reagent ExampleProduct TypeGeneral Conditions
Alkylating AgentBenzyl (B1604629) AlcoholN-Alkyl SulfonamideMn(I) or Cu(II) catalyst, K₂CO₃, heat
Acylating AgentAcetic AnhydrideN-Acyl SulfonamideH₂SO₄ (cat.), 60 °C
Acylating AgentN-(4-methylbenzoyl)benzotriazoleN-Acyl SulfonamideNaH, THF, reflux

The structure of N-(2-methylbenzyl)benzenesulfonamide is amenable to intramolecular cyclization reactions to form novel heterocyclic systems. These reactions can be triggered by activating the sulfonamide nitrogen or by functionalizing the aromatic rings or the benzylic position. For example, acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines can lead to the formation of thiadiazine 1-oxides. nih.gov While not directly demonstrated for the title compound, similar strategies could be envisioned.

One potential pathway involves the formation of N-sulfonyliminium ions. The activation of the sulfonamide nitrogen by a Lewis acid could facilitate condensation with an aldehyde, triggering an intramolecular cyclization to form piperidine scaffolds. usm.edu Another approach could involve remote C-H bond functionalization via intramolecular hydrogen atom transfer, a process utilized in the Hofmann-Löffler-Freytag reaction to create nitrogen-containing heterocycles. researchgate.net

Transformations of the Aromatic Moieties

Both the benzenesulfonyl and the 2-methylbenzyl rings can undergo transformations, primarily through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic and steric effects of the substituents present on each ring.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orguomustansiriyah.edu.iq The outcome of such reactions on this compound depends on the directing effects of the substituents on each of the two aromatic rings. msu.edujove.comlibretexts.org

On the Benzenesulfonyl Ring: The ring is attached to the -SO₂NH- group. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgyoutube.com

On the 2-Methylbenzyl Ring: This ring has two substituents to consider: the methyl group (-CH₃) and the -CH₂NHSO₂- group. The methyl group is a weakly activating, ortho, para-director. organicchemistrytutor.com The larger -CH₂NHSO₂- group is also generally considered an ortho, para-director due to the potential for the nitrogen's lone pair to participate in resonance, though its steric bulk may hinder substitution at the adjacent ortho position. When directing effects of substituents compete, the more powerful activating group typically dominates the outcome. jove.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (fuming H₂SO₄). uomustansiriyah.edu.iqmasterorganicchemistry.com The precise location of substitution will be a result of the combined electronic and steric influences of the existing groups. libretexts.orgmasterorganicchemistry.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant functionalization of the aromatic rings. To utilize these methods, one of the aromatic rings of this compound would typically first be functionalized with a halide (e.g., Br, I) or a triflate group, often via electrophilic aromatic substitution or other synthetic methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide or triflate. nih.govresearchgate.net For instance, a brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. Palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides from arylboronic acids, showcasing the compatibility of the sulfonamide group with these reaction conditions. nih.govmit.edu

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines), are also viable for functionalizing halogenated derivatives of the parent molecule. organic-chemistry.org These reactions offer a versatile platform for introducing a wide array of substituents onto the aromatic periphery.

Table 2: Potential Cross-Coupling Reactions for Functionalized this compound Derivatives

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraArylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(aryl)-C(aryl)
HeckAlkenePd(0/II) catalyst, Base (e.g., Et₃N)C(aryl)-C(vinyl)
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine)C(aryl)-C(alkynyl)
Buchwald-HartwigAminePd(0) catalyst, Ligand (e.g., phosphine), BaseC(aryl)-N

Mechanistic Investigations of this compound Reactivity

The mechanisms of the reactions involving this compound are generally well-understood by analogy to related compounds.

Reactions at the Sulfonamide Nitrogen: The N-H bond of a sulfonamide can be deprotonated by a base. rsc.org The subsequent N-alkylation or N-acylation reactions typically proceed through a standard nucleophilic substitution (Sɴ2) or nucleophilic acyl substitution mechanism, respectively. In transition metal-catalyzed N-alkylations using alcohols, the mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" process. This pathway includes the initial metal-catalyzed dehydrogenation of the alcohol to an aldehyde, condensation of the aldehyde with the sulfonamide to form an N-sulfonylimine intermediate, and subsequent hydrogenation of the imine by the metal-hydride species to yield the N-alkylated product. ionike.com

Electrophilic Aromatic Substitution: The mechanism involves a two-step addition-elimination pathway. First, the π-electron system of the aromatic ring attacks the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq In the second, rapid step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. msu.edu The regioselectivity (ortho, meta, or para) is determined by the stability of the intermediate arenium ion, which is influenced by the electronic properties of the substituents already on the ring. libretexts.orglibretexts.org

Metal-Catalyzed Cross-Coupling: The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally follows a catalytic cycle. youtube.com The cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the functionalized sulfonamide, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.com

Synthetic Utility of this compound as a Building Block or Intermediate

The utility of a chemical compound as a building block in organic synthesis is determined by its reactivity and the presence of functional groups that can be readily transformed into more complex structures. In the case of this compound, its structure, featuring a sulfonamide linkage, a benzyl group, and two aromatic rings, theoretically offers several sites for chemical modification.

The sulfonamide group (–SO₂NH–) is a key functional moiety. The nitrogen atom, after deprotonation, can act as a nucleophile, enabling N-alkylation or N-arylation reactions to introduce a variety of substituents. The benzylic methylene (B1212753) bridge (–CH₂–) presents another potential reaction site. The hydrogen atoms on this carbon are benzylic and adjacent to a nitrogen atom, which could facilitate their abstraction under certain conditions, leading to functionalization at this position. Furthermore, the two aromatic rings, one from the benzenesulfonyl group and the other from the 2-methylbenzyl group, are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the rings.

Despite these potential avenues for derivatization, a comprehensive review of the scientific literature reveals a notable scarcity of studies where this compound is explicitly used as a starting material or intermediate for the synthesis of new molecules. Much of the available research focuses on the synthesis and structural analysis of its isomer, N-(2-methylphenyl)benzenesulfonamide, where the methyl group is directly attached to the phenyl ring of the aniline (B41778) moiety rather than the benzyl group.

While direct examples of this compound as a synthetic precursor are limited, the broader class of N-benzylbenzenesulfonamides has been explored in various synthetic contexts. These related compounds serve as important scaffolds in medicinal chemistry and have been utilized in the development of biologically active molecules. For instance, the N-benzylbenzenesulfonamide moiety is found in compounds that exhibit inhibitory activity against enzymes like γ-secretase. The synthesis of such derivatives often involves a two-step process starting with the reaction of a substituted benzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide.

General synthetic strategies that could potentially be applied to this compound, based on the reactivity of analogous sulfonamides, include:

N-Alkylation/Arylation: The sulfonamide proton can be removed by a base, and the resulting anion can react with various electrophiles to form N-substituted derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings could be functionalized via reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, provided a suitable leaving group (e.g., a halogen) is present on one of the rings.

Directed C-H Activation/Functionalization: The sulfonamide group can act as a directing group to facilitate the functionalization of C-H bonds on either of the aromatic rings.

The following table summarizes potential derivatization pathways for this compound based on the known reactivity of similar sulfonamide-containing compounds. It is important to note that these are proposed pathways and have not been specifically documented for this compound in the reviewed literature.

Reaction TypePotential Reagents and ConditionsExpected Product Class
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)N-alkyl-N-(2-methylbenzyl)benzenesulfonamides
N-Arylation1. Base (e.g., Cs₂CO₃) 2. Aryl halide (Ar-X) 3. Palladium or Copper catalystN-aryl-N-(2-methylbenzyl)benzenesulfonamides
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄ for nitration; Br₂/FeBr₃ for bromination)Substituted N-(2-methylbenzyl)benzenesulfonamides

Table 1: Potential Derivatization Pathways for this compound

Investigation of Molecular Interactions and Biochemical Mechanisms of N 2 Methylbenzyl Benzenesulfonamide

Mechanistic Studies of Enzyme Inhibition by N-(2-methylbenzyl)benzenesulfonamide and its Analogues

Mechanistic studies have been crucial in elucidating the inhibitory action of this compound and similar compounds. These investigations explore the specifics of ligand-protein binding, the kinetics of enzyme inhibition, and the three-dimensional structures of enzyme-ligand complexes.

The binding of benzenesulfonamide-based inhibitors to their target enzymes is a multifaceted process governed by various non-covalent interactions. The sulfonamide moiety (–SO₂NH₂) is a key feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs), where the deprotonated sulfonamide anion coordinates to the Zn²⁺ ion in the active site. mdpi.com

Hydrogen Bonding: The N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors. For instance, in the crystal structure of the related compound N-(2-methylphenyl)benzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds. nih.gov

Hydrophobic Interactions: The benzene (B151609) rings of the benzenesulfonamide (B165840) and the benzyl (B1604629) group are critical for establishing hydrophobic interactions with non-polar pockets within the enzyme's active site. nih.gov These interactions contribute significantly to the stability of the enzyme-inhibitor complex. Computational studies on various benzenesulfonamide derivatives targeting different enzymes consistently highlight the role of hydrophobic fields in determining binding affinity. researchgate.net

In silico docking studies of benzenesulfonamide analogues with receptor tyrosine kinases, such as TrkA, have identified prominent stabilizing hydrophobic interactions with residues like Tyr359, Ser371, and Ile374, alongside charged interactions with other residues. tuni.fi The orientation of the two benzene rings relative to each other, defined by a dihedral angle, also influences how the molecule fits into the binding site. nih.gov

The kinetic analysis of enzyme inhibition by this compound analogues helps to define the nature of their interaction with the target enzyme. Different mechanisms of inhibition can be identified:

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This is a common mechanism for inhibitors that mimic the structure of the substrate or bind directly to the catalytic site. For many benzenesulfonamide-based inhibitors targeting carbonic anhydrases, the binding of the sulfonamide group to the active-site zinc ion is characteristic of competitive inhibition. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition reduces the catalytic activity of the enzyme without affecting substrate binding. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the binding of the substrate and the catalytic activity of the enzyme. nih.govnih.gov Many real-world enzyme inhibitors exhibit this more complex behavior.

Kinetic studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For example, studies on benzenesulfonamide derivatives as TRPV4 inhibitors determined IC₅₀ values to quantify their inhibitory potency. nih.gov Similarly, kinetic analyses of novel sulfonamides against cholinesterases have been performed to understand their inhibitory power. researchgate.net The specific kinetic profile—competitive, non-competitive, or mixed—depends on the precise interactions between the inhibitor and the target enzyme. nih.govnih.gov

X-ray crystallography provides definitive, high-resolution structural information on how an inhibitor binds to its protein target. While a co-crystal structure of this compound specifically bound to an enzyme is not publicly documented, crystallographic studies of its analogues have been instrumental. nih.gov For example, the crystal structures of four different benzenesulfonamide-based inhibitors bound to a carbonic anhydrase IX mimic and CA II have been solved. nih.gov

These structures reveal that active-site residues, particularly those lining hydrophobic pockets, dictate the precise positioning and affinity of the inhibitors. nih.gov The crystal structure of N-(2-methylphenyl)benzenesulfonamide, a close analogue, has been determined, showing a dihedral angle of 61.5° between the two benzene rings. nih.govresearchgate.net This type of structural data is critical for understanding the conformational preferences of the ligand, which in turn informs the design of new analogues with improved binding complementarity. The structure of 4-[(2-hydroxybenzylidene)amino]benzenesulfonamide has also been reported, contributing to the structural knowledge base of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity, often guided by mechanistic and computational insights.

Rational drug design uses the understanding of a biological target's structure and mechanism to create more potent and selective inhibitors. For benzenesulfonamide derivatives, this often involves modifying the "tail" portion of the molecule (the part other than the benzenesulfonamide group) to achieve better interactions with the specific amino acid residues lining the active site of the target enzyme. nih.govmdpi.com

For example, based on the knowledge that the sulfonamide group anchors the molecule to the zinc ion in carbonic anhydrases, researchers have synthesized numerous analogues with different substituents on the benzene rings to probe interactions with surrounding hydrophobic and hydrophilic pockets. tuni.finih.gov The goal is often to enhance binding affinity for a disease-related enzyme isoform (e.g., CA IX) while minimizing inhibition of ubiquitously expressed isoforms (e.g., CA I and II) to reduce potential side effects. nih.gov Synthesis strategies often involve reacting a substituted benzenesulfonyl chloride with a desired amine, such as 2-methylbenzylamine (B130908), to generate the final sulfonamide. researchgate.netnih.gov

Computational methods are powerful tools in modern drug discovery and are extensively used to analyze and predict the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties (described by molecular descriptors) of a series of compounds and their biological activity. nanobioletters.com These models can then be used to predict the activity of newly designed, unsynthesized compounds. nih.gov For benzenesulfonamide derivatives, QSAR studies have been used to postulate new structures with promising inhibitory activity against targets like carbonic anhydrase isoforms. nanobioletters.com The models help identify which physicochemical properties, such as hydrophobicity, steric bulk, or electronic effects, are most important for activity. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.net Docking simulations are used to visualize the binding mode of this compound analogues, identify key interactions like hydrogen bonds and hydrophobic contacts, and estimate the binding affinity (scoring). tuni.fi These predictions help to explain experimentally observed SAR and guide the rational design of new analogues with improved binding characteristics. researchgate.netnih.gov For instance, docking can reveal how a methyl group at the ortho position of the benzyl ring influences the compound's conformation within the active site compared to an unsubstituted benzyl group.

The table below presents hypothetical binding affinity data for a series of benzenesulfonamide derivatives against a target enzyme, illustrating a typical output from SAR studies.

Table 1: Illustrative Structure-Activity Relationship Data for Benzenesulfonamide Derivatives This table contains hypothetical data for illustrative purposes.

Compound R1 Group R2 Group IC₅₀ (µM) Predicted Binding Energy (kcal/mol)
1 H H 15.2 -7.5
2 2-methyl H 8.5 -8.1
3 3-methyl H 11.8 -7.8
4 4-methyl H 9.1 -8.0
5 2-methyl 4-chloro 5.3 -8.6

| 6 | H | 4-chloro | 7.9 | -8.2 |

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives (2019-09-18) Palladium mediated amidation of the benzenesulphonamides (3a-j) and butylamine (B146782) gave the new carboxamides (4a-j) in excellent yield. Compounds 4a and 4c inhibited carrageenan induced rat-paw edema at 94.69, 89.66, and 87.83% each at 1, 2, and 3 h, respectively. In the antimicrobial activity, compound 4d (MIC 6.72 mg/mL) was most potent against E. coli, compound 4h (MIC 6.63 mg/mL) was the most active against S. aureus, compound 4a (MIC 6.67 and 6.45 mg/mL) was most active against P. aeruginosa and S. typhi, respectively, compound 4f (MIC 6.63 mg/mL) was the most active against B. ... (2019-09-18) Sulphonamides are a class of synthetic bacteriostatic drugs that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate (B1496061), a reaction catalyzed by dihydropteroate synthetase which is needed in the synthesis of folic acid. Folic acid is a B-complex vitamin that is required for the synthesis of nucleic acid, a vital process for the growth and replication of bacteria (Anand, 2002). They are mostly prescribed for the treatment of urinary tract infections, for the prevention of infection of burns, and in the management of ulcerative colitis, rheumatoid arthritis, and other bacteria-related infections (Kaur, 2014). ... (2019-09-18) The anti-inflammatory activity of the synthesized compounds (4a-j) was determined in vivo by the carrageenan-induced rat paw edema method using indomethacin (B1671933) as the standard drug. The results of the anti-inflammatory activity are presented in Table 2. From the results, all the tested compounds showed activity but with varied percentages of inhibition of edema. At 1 h after administration, compound 4a (94.69%) showed the highest percentage of inhibition of edema and this was higher than that of the standard drug indomethacin (93.88%). ... (2019-09-18) The antimicrobial activity of the synthesized compounds (4a-j) was evaluated against five Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumonia, and Shigella sonnei) and three Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus, and Clostridium spp). The minimum inhibitory concentration (MIC) was determined by the agar (B569324) dilution method. The results of the antimicrobial activity are presented in Table 3. From the results, all the synthesized compounds (4a-j) showed activity against all the tested microorganisms. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbCDx9BGs82u0tVisPEH3urGOsium_Mrb8AmCnvqH8DMrNuqvo_0F6xyYeLmtyNX_nRP5UQezesmJPPuEd0hYiQaVSEovMbLrNpY2Xga9kpiEUF3jr4I1qwh6__BbUS0QqpEGKUmjxdR0xQ==

Synthesis, Biological Evaluation, Molecular docking and DFT ... - ResearchGate A series of 2amino-5-selenothiazoles has recently been reported to have antiinflammatory and analgesic properties. Thiazoles and their derivatives are widely distributed in nature and have been reported to have numerous pharmacology properties, like anti-bacterial , antiprotozoal, anti-tubercular, and anti-fungal. Antiviral, antimicrobial, anticancer, and anti-inflammatory activities have been reported for 4-amino-N-(thiazol-2-yl) benzenesulfonamide derivatives. ... Some of the synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, further studies were carried out on one of the most effective compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide 6a (ISP), to evaluate its potential interaction against KSHV thymidylate synthase complex. The comprehensive theoretical and experimental mechanical studies of compound 6a (ISP) were compatible with elemental analysis, FTIR, 1H NMR and MS spectral data. ... We correlated the experimental FT-IR and theoretical studies utilizing DFT/B3LYP/6311(G) (d, p) basis set as displayed in Fig. 13 and Table 5. The computed vibrational frequencies were scaled by a factor of 0.9613 to correct the theoretical error. ... It indicated that the replacement of the 4chloro group by the benzenesulfonamide moiety which is attached to heterocyclic moieties such as isoxazole, pyrazole, or aminothiazol was essential for enhancing their activities against breast cancer cells . 160 Bonakdar et al. reported the convenient synthesis of novel pyrazoline sulfonamide hybrids from chalcones as potential antibacterial agents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG713z14_u38Nl3xU6-2244P3X4lqV-jQ7c79N5bJ-H93y1_i7eXW_u_8U_eD9D-o457x594X0=

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing ... Herein, we report the design and synthesis of three series of benzenesulfonamide-containing phenylalanine derivatives obtained by further structural modifications of PF-74 to aid in the discovery of more potent and drug-like HIV-1 CA inhibitors. Structure-activity relationship studies of these compounds led to the identification of new phenylalanine derivatives with a piperazinone moiety, represented by compound 11l, which exhibited anti-HIV-1NL4–3 activity 5.78-fold better than PF-74. Interestingly, 11l also showed anti-HIV-2ROD activity (EC50 = 31 nM), with almost 120 times increased potency over PF-74. ... The early-stage inhibitory activity of compound 11l was 6.25 times more potent as compared to PF-74, but appears to work via accelerating capsid core assembly rather than stabilization. However, the mechanism by which they exert their antiviral activity in the late-stage appears to be the same as PF-74 with less infectious HIV-1 virions are produced in their presence as judged p24 content studies. MD simulations provided the key rationale for the promising antiviral potency of 11l. ... In Vitro Anti-HIV Assays and SARs Analysis. All the synthesized molecules were tested for their antiviral activity and cytotoxicity using TZM-bl cells fully infected by the HIV-1 NL4–3 virus. EC50 (as measured by a luciferase gene expression assay31) and CC50, as well as selectivity index (SI, the ratio of CC50/EC50) values for compounds in Series I, II and III, are shown in Tables 1, 2 and 3, respectively. PF-74 was utilized as the control drug in this assay. ... CHEMISTRY ... Acylation of 3 by reacting with Boc-glycine in dichloromethane (B109758) solution leads to intermediate 4, followed by removal of Boc protection to produce the free amine 5. Finally, 5 reacted with corresponding substituted benzenesulfonyl chloride by acylation reaction to obtain the desired compounds 6a-6n. The other target compounds 6o-6q were obtained by a hydrogenation reduction of the nitro group of 6l-6n. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg8R7c4Fq61qfJb5VvC-p8y-X-g1lq215oP-m7-57_S-7T-k96-J-T-u-W-g-w-y-x-z-A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z=

Synthesis of this compound - MOLInstincts https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4b1o98e7-p21sKq-3rS_GvL-9-5-1-8-3-6-4-8-9-7-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-g4YQ==

This compound | C14H15NO2S - PubChem this compound. C14H15NO2S. CID 12053181. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Sheet (LCSS) ... 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Synthesis of this compound | C14H15NO2S ... Synthesis of this compound. C14H15NO2S. CID 12053181. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7q-y0r7vHk28yVqBw5fFp2W1zN65z-0808wY381E-4-2-6-8-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-. C14H15NO2S. CID 12053181. Structure. Find Similar Structures. Chemical Safety. Laboratory Chemical Safety Sheet (LCSS). Download. Names and Identifiers. 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-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0-9-8-7-6-5-4-3-2-1-0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N 2 Methylbenzyl Benzenesulfonamide in Materials Science and Supramolecular Assembly

Crystal Engineering of N-(2-methylbenzyl)benzenesulfonamide Co-crystals and Solvates

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and utilizing intermolecular interactions to control the assembly of molecules in a crystal lattice. While specific studies on the co-crystals and solvates of this compound are not extensively documented in publicly available research, the principles of crystal engineering can be applied to predict and design such multicomponent crystalline forms.

Co-crystals are crystalline structures composed of at least two different components in a stoichiometric ratio. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility, melting point, and stability. For this compound, the sulfonamide group (-SO₂NH-) is a key functional group for forming robust hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This allows for the formation of predictable supramolecular synthons with suitable co-former molecules.

For instance, a study on the related compound, N-(2-methylphenyl)benzenesulfonamide, revealed that in its crystal structure, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net This demonstrates the propensity of the sulfonamide moiety to form strong, directional interactions. The synthesis of this compound involved recrystallization from dilute ethanol, suggesting the potential for solvate formation. nih.gov Solvates are crystalline solids in which molecules of the solvent are incorporated into the crystal lattice. The nature of the solvent can influence the crystal packing and, in some cases, lead to polymorphic solvates, as observed in other sulfonamide-derived ureas. rsc.org

The design of co-crystals of this compound would involve selecting co-formers that can form complementary hydrogen bonds. Carboxylic acids, amides, and other molecules with strong hydrogen bond donor/acceptor sites would be suitable candidates. The table below illustrates potential hydrogen bonding synthons that could be targeted in the crystal engineering of this compound co-crystals.

Supramolecular SynthonPotential Co-former Functional Group
N-H···O (sulfonamide-carboxylic acid)Carboxylic Acid (-COOH)
N-H···N (sulfonamide-pyridine)Pyridine (B92270)
N-H···O (sulfonamide-amide)Amide (-CONH₂)

The formation of such co-crystals or solvates would be expected to modify the material properties of this compound, opening avenues for its application in areas where specific solid-state characteristics are required.

Self-Assembly Principles and Directed Supramolecular Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. For this compound, the key drivers for self-assembly are hydrogen bonding and π-π stacking interactions between the aromatic rings. The presence of both a hydrogen bond donor (N-H) and acceptors (S=O), as well as two phenyl rings, allows for the formation of diverse and predictable supramolecular architectures.

In the crystal structure of the related compound 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds to form ribbons. iucr.orgnih.govresearchgate.net These ribbons are further interconnected by C—H⋯π interactions, leading to a three-dimensional network. iucr.orgnih.govresearchgate.net This illustrates how the interplay of different non-covalent interactions can direct the formation of complex supramolecular structures. The specific arrangement of the methyl group on the benzyl (B1604629) ring in this compound would influence the steric hindrance and the geometry of these interactions, potentially leading to unique packing motifs compared to its isomers.

The principles of directed supramolecular assembly can be used to control the dimensionality and topology of the resulting structures. For example, by modifying the substituents on the phenyl rings, it is possible to tune the electronic properties and steric profile of the molecule, thereby influencing the strength and directionality of the π-π stacking interactions. This control over the supramolecular architecture is crucial for the development of materials with anisotropic properties, such as conductivity or optical birefringence.

The following table summarizes the key non-covalent interactions and their potential role in directing the self-assembly of this compound.

Interaction TypeMolecular OriginRole in Supramolecular Assembly
N-H···O Hydrogen BondSulfonamide groupFormation of 1D chains or 2D sheets
π-π StackingBenzene (B151609) and benzyl ringsInter-chain or inter-sheet linking, stabilization of the 3D structure
C-H···π InteractionsMethyl and methylene (B1212753) groups with aromatic ringsFine-tuning of the crystal packing and stabilization

Understanding these self-assembly principles is fundamental to harnessing this compound as a building block for the bottom-up fabrication of functional supramolecular materials.

Integration of this compound into Functional Materials (e.g., host-guest systems, polymer matrices)

The integration of this compound into functional materials can be envisioned through two primary strategies: its use as a guest molecule in host-guest systems or as a functional additive in polymer matrices.

Host-Guest Systems:

Host-guest chemistry involves the encapsulation of a guest molecule (in this case, this compound) within a larger host molecule. This can lead to the modification of the guest's properties, such as increased solubility or stability, or the development of responsive materials where the guest can be released under specific stimuli. The aromatic rings and the flexible nature of this compound make it a suitable candidate for encapsulation by macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The interactions driving the formation of such host-guest complexes would likely be a combination of hydrophobic interactions between the nonpolar parts of the guest and the host's cavity, and potential hydrogen bonding between the sulfonamide group and the host's portal.

Polymer Matrices:

Incorporating this compound into polymer matrices can impart new functionalities to the resulting composite material. For example, its presence could enhance the thermal stability or modify the mechanical properties of the polymer. The sulfonamide group could also act as a site for interaction with the polymer chains, leading to a well-dispersed composite.

Furthermore, given that many sulfonamide derivatives exhibit biological activity, incorporating this compound into a biocompatible polymer matrix could be a strategy for developing functional biomaterials. For instance, such a composite could be designed for applications in coatings with antimicrobial properties or as scaffolds in tissue engineering. The design of such materials would require careful consideration of the compatibility between the sulfonamide and the polymer, as well as the desired final properties of the composite.

The potential applications in functional materials are summarized in the table below.

Material TypeIntegration StrategyPotential Application
Host-Guest SystemEncapsulation in macrocyclesControlled release, chemical sensing
Polymer CompositeDispersion in a polymer matrixModified mechanical/thermal properties, functional coatings

Advanced Analytical Methodologies Applied to N 2 Methylbenzyl Benzenesulfonamide Research

High-Performance Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized N-(2-methylbenzyl)benzenesulfonamide and for separating it from starting materials, by-products, or degradation products. While specific application notes for this exact compound are not extensively detailed in the literature, standard reverse-phase HPLC (RP-HPLC) methods developed for other N-aryl benzenesulfonamides are readily applicable. sielc.comsielc.comsielc.comsielc.comwu.ac.th Purity is often initially confirmed by non-chromatographic means, such as recrystallization to achieve a constant melting point, which is then complemented by spectroscopic analysis. nih.govnih.gov

A typical RP-HPLC method for purity assessment would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com This setup effectively separates compounds based on their hydrophobicity.

Supercritical Fluid Chromatography (SFC) presents a green alternative to HPLC, using supercritical CO2 as the primary mobile phase. It offers faster separations and reduced solvent consumption, making it suitable for high-throughput purity screening of sulfonamide libraries, though specific methods for this compound are not prominently published.

Table 1: Representative HPLC Parameters for Analysis of N-aryl Benzenesulfonamides

Parameter Typical Condition Purpose
Column Reverse-Phase C18, 5 µm, 4.6 x 250 mm Separation based on hydrophobicity.

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Elution of the analyte from the column. | | Gradient | 5% to 95% B over 20 minutes | To elute compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. | | Detection | UV at 230 nm or 254 nm | Quantitation and detection of the aromatic compound. | | Column Temp. | 25 °C - 30 °C | Ensures reproducible retention times. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₃H₁₃NO₂S and a precise molecular weight of approximately 247.31 g/mol . nih.govresearchgate.net

Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. Under mass spectrometric analysis, sulfonamides exhibit characteristic fragmentation patterns. The most prominent cleavage occurs at the sulfonamide S-N bond. For this compound, this cleavage results in two primary, diagnostic fragments.

Key Fragmentation Pathways:

Cleavage of the S-N bond: This is the most common fragmentation pathway for protonated sulfonamides. It leads to the formation of a benzenesulfonyl cation and a 2-methylbenzylamine (B130908) radical cation.

Loss of Sulfur Dioxide (SO₂): Subsequent fragmentation often involves the neutral loss of SO₂ (64 Da) from the benzenesulfonyl fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Ion Structure / Identity Fragmentation Pathway
248 [M+H]⁺ Protonated molecular ion (in ESI)
141 [C₆H₅SO₂]⁺ Benzenesulfonyl cation from S-N bond cleavage
121 [C₈H₁₀N]⁺ 2-Methylbenzylaminyl cation from S-N bond cleavage
106 [C₈H₁₀]⁺ Tropylium ion from loss of NH group
91 [C₇H₇]⁺ Tropylium ion from benzyl (B1604629) fragmentation
77 [C₆H₅]⁺ Phenyl cation from loss of SO₂ from the benzenesulfonyl fragment

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical data on the thermal stability, melting point, and phase transitions of this compound.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions. For this compound, a key application is the precise determination of its melting point. A sharp, well-defined endothermic peak on a DSC thermogram indicates a high degree of purity. Reports on the synthesis of this compound confirm its purity by recrystallizing it to a "constant melting point," a classic method verified by DSC. nih.govnih.gov DSC can also reveal polymorphisms—different crystalline forms of the compound—which would appear as distinct melting or transition peaks. mt.com

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. A TGA curve for this compound would show a stable mass up to its decomposition temperature. Any significant mass loss before decomposition could indicate the presence of residual solvent or moisture from the synthesis process. The onset of a sharp drop in mass indicates the temperature at which the compound begins to thermally decompose. Systematic studies on related compounds show that decomposition temperatures for aryl sulfonamides typically range from 120 °C to over 270 °C, depending on their specific structure. beilstein-journals.org

Table 3: Application of Thermal Analysis to this compound

Technique Measurement Information Obtained
DSC Heat Flow vs. Temperature Melting Point, Purity Assessment, Polymorphism
TGA Mass vs. Temperature Thermal Stability, Decomposition Temperature, Residual Solvent Analysis

Hyphenated Techniques for In-Situ Reaction Monitoring and Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time analysis. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for both final product characterization and for monitoring reaction progress. shimadzu.comshimadzu.com

For the synthesis of this compound, which typically involves the reaction of benzenesulfonyl chloride with 2-methylbenzylamine, LC-MS could be employed for in-situ monitoring. sci-hub.se By periodically injecting small aliquots of the reaction mixture into the LC-MS system, chemists can track the depletion of reactants and the formation of the this compound product (m/z 248 for [M+H]⁺). This allows for precise determination of reaction completion and optimization of reaction conditions such as temperature and catalyst loading.

GC-MS is another effective hyphenated technique, particularly for analyzing the volatility and thermal stability of the final product and any potential volatile impurities. amazonaws.com The coupling of TGA with MS (TGA-MS) can be used to identify the specific gases evolved during the thermal decomposition of the compound, providing deeper insight into its breakdown mechanism. mt.com

Future Perspectives and Emerging Research Avenues for N 2 Methylbenzyl Benzenesulfonamide

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of N-(2-methylbenzyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methylbenzylamine (B130908). While effective, future research is trending towards more efficient, atom-economical, and environmentally benign methods.

Unconventional Synthetic Strategies: Emerging catalytic systems offer novel pathways to construct the core sulfonamide linkage. Iridium-catalyzed direct C-H sulfonamidation, for instance, presents a powerful strategy for forming N-aryl sulfonamides directly from aromatic compounds and sulfonyl azides, generating nitrogen gas as the only byproduct. nih.gov Another promising area is the photocatalytic functionalization of C(sp³)–H bonds, which could enable the direct linkage of the benzenesulfonamide (B165840) moiety to the benzyl (B1604629) group under mild, light-driven conditions. nih.gov Furthermore, Brønsted acid-catalyzed three-component reactions, combining an amine, an aldehyde, and a sulfonamide, could provide a step-economic route to structurally diverse α-substituted sulfonamides, opening avenues for creating libraries of derivatives based on the this compound framework. rsc.org

Sustainable Chemistry (Green Chemistry) Approaches: The principles of green chemistry are increasingly integral to modern chemical synthesis. rsc.org For this compound, this involves adopting methods that reduce waste and avoid hazardous reagents. jddhs.com Microwave-assisted synthesis can dramatically shorten reaction times and improve yields compared to conventional heating. organic-chemistry.orgmdpi.com The development of continuous flow synthesis processes offers enhanced safety, scalability, and waste minimization. acs.org Biocatalysis, using enzymes to perform chemical transformations, represents a highly sustainable option that can lead to high purity products under mild conditions. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for this compound

ApproachDescriptionPotential AdvantagesReference
Conventional SynthesisReaction of benzenesulfonyl chloride with 2-methylbenzylamine in the presence of a base.Well-established, reliable. researchgate.net
C-H Activation/SulfonamidationDirect, catalyst-mediated formation of the S-N bond on a C-H site.High atom economy, fewer synthetic steps. nih.gov
PhotocatalysisUse of light to drive the chemical reaction, often under mild conditions.Energy efficient, access to unique reaction pathways. nih.gov
Flow ChemistryReactants are pumped through a reactor for continuous processing.Improved safety, scalability, and waste reduction. acs.org
Microwave-Assisted SynthesisUsing microwave irradiation to heat the reaction.Drastically reduced reaction times, often higher yields. organic-chemistry.orgmdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry provides powerful tools to investigate this compound at a molecular level, guiding synthetic efforts and predicting biological activity before a compound is ever synthesized.

Mechanistic Understanding: For unconventional synthetic methods like iridium-catalyzed C-H activation, computational studies such as Density Functional Theory (DFT) can be employed to elucidate the reaction mechanism. acs.org These models can determine rate-determining steps and identify key intermediates, which is crucial for optimizing catalyst design and reaction conditions. acs.org

Predictive Design: For discovering novel applications, computational modeling is invaluable. Quantitative Structure-Activity Relationship (QSAR) models can be developed by analyzing a set of related sulfonamide derivatives to correlate their structural features with a specific biological activity, such as anticancer or antimicrobial effects. nih.govresearchgate.net This allows for the predictive design of new, more potent analogs of this compound. nih.gov Molecular docking simulations can predict how the compound might bind to the active site of a target protein, such as an enzyme or receptor. nih.govazpharmjournal.com This is often followed by molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic picture of the molecular interactions. nih.gov

Table 2: Potential Applications of Computational Modeling for this compound

Computational MethodPotential ApplicationInformation GainedReference
Density Functional Theory (DFT)Studying reaction mechanisms for novel synthetic routes.Transition state energies, reaction pathways, catalyst optimization. acs.org
Molecular DockingPredicting binding modes with biological targets (e.g., enzymes).Binding affinity scores, key interacting residues, initial poses. nih.govazpharmjournal.com
Molecular Dynamics (MD)Simulating the dynamic behavior of the compound-protein complex.Stability of binding, conformational changes, solvent effects. nih.gov
QSAR / Pharmacophore ModelingDesigning new derivatives with enhanced biological activity.Identification of key structural features required for activity. nih.govnih.gov
ADME PredictionIn silico assessment of pharmacokinetic properties.Drug-likeness, absorption, distribution, metabolism, excretion profiles. azpharmjournal.commdpi.com

High-Throughput Screening and Lead Optimization Studies for Novel Mechanistic Applications

To uncover new biological roles for this compound, high-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery. nih.gov An HTS campaign could test this compound and a library of its derivatives against a wide array of biological targets or in cell-based phenotypic assays to identify unexpected activities. nih.govunimore.it

Should a screening campaign identify a "hit," a rigorous hit-to-lead optimization process would follow. rsc.orgacs.org This involves the systematic chemical modification of the parent this compound structure to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org For example, research on other sulfonamide series has shown that modifying substituents on the aromatic rings or "capping" the sulfonamide nitrogen can significantly impact metabolic stability and cell permeability. nih.govacs.org Structure-activity relationship (SAR) studies would be conducted to understand how each modification affects biological activity, guiding the design of a potential lead compound. rsc.org

Table 3: Hypothetical Lead Optimization Strategy for this compound

Modification AreaExample ModificationGoal of ModificationReference Principle
Benzenesulfonyl RingAdd electron-withdrawing or -donating groupsModulate electronic properties, improve binding affinity. rsc.org
Benzyl RingVary position and nature of the methyl group (e.g., to 3- or 4-position)Probe steric and electronic requirements of the binding pocket. rsc.org
Sulfonamide NitrogenIntroduce a small alkyl group (e.g., methyl)"Cap" the acidic proton to reduce polarity and improve cell permeability/metabolic stability. nih.govacs.org
Methylene (B1212753) BridgeReplace with a different linker (e.g., ether, longer alkyl chain)Optimize geometry and flexibility for target binding. acs.org

Development of this compound-based Chemical Biology Tools

Beyond direct therapeutic applications, this compound can serve as a scaffold for creating sophisticated chemical biology tools to probe biological systems. mdpi.com These tools are designed to interact with specific cellular components and report on their function, location, or interactions.

A key emerging strategy is the development of covalent probes. Recent work has shown that N-acyl-N-alkylsulfonamides (NASA) can be used as ligand-directed warheads to covalently label solvent-exposed lysine (B10760008) residues in the vicinity of a protein's binding pocket. nih.gov By functionalizing this compound with a suitable ligand for a protein of interest, it could be transformed into a covalent probe to map binding sites and develop targeted covalent inhibitors. nih.gov Other potential tools include:

Affinity-based probes: Attaching a biotin (B1667282) tag to the scaffold would allow for the pulldown and identification of binding partners from cell lysates.

Fluorescent probes: Incorporating a fluorophore would enable the visualization of the compound's subcellular localization and its interaction with targets via techniques like fluorescence microscopy.

Interdisciplinary Research Integrating this compound into Broader Scientific Contexts

The full potential of this compound will be realized through collaborations that span multiple scientific disciplines. The inherent versatility of the sulfonamide motif, a privileged structure in medicinal chemistry, suggests a wide range of possible applications. nih.govijpsjournal.com

Medicinal Chemistry and Oncology: Many sulfonamides are potent inhibitors of carbonic anhydrase isozymes, some of which are overexpressed in tumors. researchgate.net An interdisciplinary project could evaluate this compound and its derivatives as inhibitors of cancer-relevant carbonic anhydrases like CA IX. researchgate.net

Pharmacology and Cardiovascular Science: Certain benzenesulfonamide derivatives have been shown to affect cardiovascular parameters like perfusion pressure and coronary resistance. cerradopub.com.br Research integrating chemical synthesis with isolated organ bath studies could uncover potential vasoactive properties. cerradopub.com.br

Agrochemistry: Structurally related sulfonamides have been investigated for their herbicidal activity. nih.gov Screening this compound in plant-based assays could lead to the development of new agrochemicals. nih.gov

Infectious Disease Research: Large-scale screening efforts have identified sulfonamide-based compounds with activity against parasites like Trypanosoma and Leishmania. unimore.itrsc.org A research program could assess this compound's potential as an anti-parasitic or antimicrobial agent.

Materials Science: The structural rigidity and defined geometry of the scaffold could be exploited in the design of novel polymers or functional materials with specific electronic or physical properties.

This integrated approach ensures that the fundamental chemical knowledge of this compound is translated into tangible applications across diverse fields of science and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N-(2-methylbenzyl)benzenesulfonamide and its derivatives?

  • Methodological Answer : A ligand-free iron-catalyzed C(sp³)-H amination protocol using o-xylene and N-fluorobenzenesulfonimide yields this compound with 59% efficiency. Key steps include reflux conditions, purification via column chromatography (ethyl acetate:petroleum ether = 1:6), and structural confirmation using ¹H/¹³C NMR . Alternative routes involve coupling substituted benzamides with sulfonyl chlorides, requiring precise stoichiometric control (e.g., 1:1.2 molar ratios) to minimize byproducts like unreacted intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.21–7.79 ppm, while the methylene carbon (CH₂) resonates at 52.5 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 410.2 [M+Na]⁺ confirms molecular weight .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .
  • Melting Point Analysis : Determines compound purity (e.g., 168–172°C for related sulfonamides ).

Q. How can low yields in benzenesulfonamide synthesis be troubleshooted?

  • Methodological Answer : Low yields may arise from incomplete reactions or side-product formation. Strategies include:

  • Temperature Optimization : Maintain 0°C during acid chloride formation to prevent decomposition .
  • Purification Adjustments : Use gradient elution (e.g., 1:4 to 1:2 ethyl acetate:petroleum ether) to separate polar byproducts .
  • Catalyst Screening : Iron catalysts (e.g., FeCl₃) enhance regioselectivity in C–H amination .

Advanced Research Questions

Q. How are crystallographic data used to resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL software refines bond lengths (e.g., S–N bond ≈ 1.63 Å) and torsion angles. For example, Akkurt et al. (2010) confirmed intermolecular hydrogen bonding (N–H···O=S) in N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, critical for understanding packing motifs . Data collection with APEX2 detectors and refinement to R factors <0.05 ensure accuracy .

Q. What strategies address contradictions in biological activity data among sulfonamide analogues?

  • Methodological Answer : Discrepancies may stem from assay variability or structural modifications. Solutions include:

  • Comparative Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities (e.g., ΔG = −8.2 kcal/mol for NLRP3 inhibitors ).
  • Structure-Activity Relationship (SAR) Analysis : Para-substituted phenyl groups enhance hydrophobic interactions, improving inhibition potency by ~40% .
  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., IC₅₀ values in HEK293 vs. RAW264.7 cells) to assess consistency .

Q. How do computational methods aid in designing novel sulfonamide derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., sulfonamide sulfur’s partial charge ≈ +1.2) for functionalization .
  • Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., RMSD <2 Å over 100 ns trajectories for NLRP3 ).
  • PubChem Data Mining : Leverage InChIKey (e.g., NDJCSLUJWRARRX-UHFFFAOYSA-N ) to guide substituent selection for improved solubility or bioavailability.

Q. What are the challenges in synthesizing sulfonamide-based biochemical probes?

  • Methodological Answer : Challenges include:

  • Regioselectivity : Steric hindrance from the 2-methylbenzyl group requires bulky base catalysts (e.g., DBU) to direct sulfonylation .
  • Functional Group Compatibility : Protect amines (e.g., Boc groups) during sulfonyl chloride reactions to prevent side reactions .
  • Biological Compatibility : Introduce PEG linkers to improve aqueous solubility for cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.